6-Chloro-5-nitropyridin-2-amine
Overview
Description
6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-5-nitropyridin-2-amine are currently unknown. This compound is a raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs
Mode of Action
The specific mode of action of This compound It is known that nitropyridines can react with N2O5 in an organic solvent to give the N-nitropyridinium ion . .
Biochemical Pathways
The biochemical pathways affected by This compound Nitropyridines have been known to undergo reactions involving nitro group migration and substitution
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its bioavailability. More research is needed to outline its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridin-2-amine typically involves the nitration of 2-chloro-5-nitropyridine. One common method includes the reaction of 2-chloro-5-nitropyridine with ammonia under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of 6-amino-5-nitropyridin-2-amine or 6-thio-5-nitropyridin-2-amine.
Reduction: Formation of 6-chloro-5-aminopyridin-2-amine.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
6-Chloro-5-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals and dyestuffs due to its reactivity and stability.
Comparison with Similar Compounds
6-Chloro-5-nitropyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-6-chloro-3-nitropyridine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
3-Chloro-6-nitropyridin-2-amine: Another isomer with different chemical properties and uses.
4-Chloro-2-nitropyridine: Differently substituted pyridine with unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLWPXRQLPUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233475 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-03-6 | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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